3-((Difluoromethyl)thio)azetidine tfa
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Description
3-((Difluoromethyl)thio)azetidine tfa is a useful research compound. Its molecular formula is C6H8F5NO2S and its molecular weight is 253.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Medicinally Important Derivatives : Trifluoroacetic acid (TFA) has been utilized in a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This reaction has been shown to produce medicinally important N-aryl β-amino alcohol derivatives and, when azetidines are used, N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Development of Novel Ligands for Nicotinic Receptors : A study synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which could be a novel ligand for nicotinic receptors. The synthesis involved coupling [11C]iodomethane with a specific azetidine-1-carboxylate, followed by deprotection using trifluoroacetic acid (Karimi & Långström, 2002).
Chemical Synthesis of Diverse α-(Trifluoromethyl)amines : A method for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines was developed. This approach highlights the reactivity of 2-CF(3)-azetidines by means of quaternization and subsequent regiospecific ring opening, indicating a difference in reactivity compared to azetidines with other electron-withdrawing groups at C2 (Kenis et al., 2012).
Prodrug Synthesis : Trifluoroacetic acid was used in synthesizing prodrugs of 3′‐azido‐3′‐deoxythymidine (AZT) and 3′‐deoxy‐3′‐fluorothymidine (FLT), showcasing a new potential delivery system (Zahran et al., 1996).
Semipinacol or Spiroepoxy Azetidine Formation : Azetidine derivatives can undergo divergent strain‐release reactions upon N‐activation, demonstrating the potential for semipinacol rearrangement to give keto 1,3,3‐substituted azetidines or the formation of spiroepoxy azetidines (Gregson, Noble, & Aggarwal, 2021).
Synthesis of 3-Aryl-3-Sulfanyl Azetidines : The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols via a mild Fe-catalyzed thiol alkylation is a notable application, especially considering its potential in drug discovery programs (Dubois et al., 2019).
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Research on azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position has led to the synthesis of these compounds by modification of a specific azetidine tert-butyl ester, illustrating their use in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NS.C2HF3O2/c5-4(6)8-3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAHTPEABPIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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